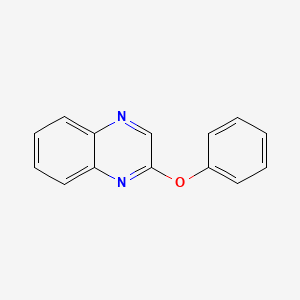

2-Phenoxyquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core with a phenoxy group attached at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyquinoxaline can be achieved through several methods. One efficient approach involves the use of aryne chemistry. In this method, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with quinoxalin-2(1H)-one to form this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of aryne intermediates is favored due to its high yield and broad substrate scope. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenoxyquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Phenoxyquinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-Phenoxyquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

- 4-Phenoxyquinazoline

- 2-Phenoxypyridine

- 6-Chloro-2-(2-cyanophenoxy)quinoxaline

Comparison: 2-Phenoxyquinoxaline is unique due to its specific substitution pattern and the presence of the phenoxy group at the 2-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, 4-Phenoxyquinazoline and 2-Phenoxypyridine have different substitution patterns, leading to variations in their reactivity and applications .

Biologische Aktivität

2-Phenoxyquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological profiles, and specific biological activities associated with this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenoxyacetone with quinoxaline derivatives under specific conditions. The compound has been synthesized efficiently using various methodologies, including arylation techniques and reactions involving ammonia gas, which can lead to the formation of derivatives such as quinoxaline 1,4-di-N-oxide .

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Reaction with phenoxyacetone | Mild conditions, ammonia gas | High yield |

| Arylation techniques | Specific temperature control | Moderate yield |

Pharmacological Profile

This compound exhibits a wide range of pharmacological activities, which can be categorized as follows:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .

- Anti-inflammatory Properties : Shown to reduce inflammation markers in vitro and in vivo .

- Antitubercular Activity : Some derivatives have been tested for their efficacy against Mycobacterium tuberculosis .

Detailed Research Findings

Several studies have provided insights into the biological activities of this compound and its derivatives:

- Anticancer Mechanisms : Research indicates that quinoxaline derivatives can act as multi-target molecules affecting various pathways involved in cancer progression. They have been shown to inhibit protein kinases, which are crucial for cell survival and proliferation. For instance, certain derivatives demonstrated significant cytotoxicity in human cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .

- Antimicrobial Efficacy : The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Studies reveal that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .

- Case Study - Antitubercular Activity : A series of this compound derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated promising activity, suggesting potential for development into new antitubercular agents .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results showed an IC50 value indicating significant cytotoxicity, particularly in breast cancer cells. The mechanism was attributed to the compound's ability to inhibit tubulin polymerization, leading to disrupted mitosis .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of this compound's antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a novel antibacterial agent .

Eigenschaften

IUPAC Name |

2-phenoxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDZLWKEACOABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What can you tell us about the chemical structure and properties of 2-Phenoxyquinoxaline?

A1: this compound is an organic compound featuring a quinoxaline core structure with a phenoxy group attached at the 2-position. While the provided abstracts don't explicitly mention the molecular formula and weight, these can be deduced from the structure. The molecular formula of this compound is C14H10N2O, and its molecular weight is 222.24 g/mol. The articles primarily focus on its reactivity under specific conditions, particularly its susceptibility to nucleophilic attack by hydroxide ions. Further spectroscopic data, such as NMR or IR, are not detailed in these abstracts.

Q2: How does the structure of this compound influence its reactivity with hydroxide ions?

A2: The structure of this compound plays a crucial role in its reactivity with hydroxide ions, particularly in the context of micellar systems. Studies have shown that cationic micelles, such as those formed by alkyltrimethylammonium salts, enhance the rate of reaction between this compound and hydroxide. This acceleration is attributed to the electrostatic attraction between the negatively charged hydroxide ions and the positively charged micellar surface, effectively increasing the local concentration of reactants. Conversely, anionic micelles inhibit this reaction due to electrostatic repulsion.

Q3: The research mentions "reactive counter-ion micelles". Can you elaborate on their role in the context of this compound?

A3: "Reactive counter-ion micelles," specifically those formed by cetyltrialkylammonium hydroxides , play a fascinating role in the alkaline hydrolysis of this compound. These micelles, unlike regular micelles, incorporate the reactive hydroxide ion as part of their structure. This close proximity of the hydroxide ion to the this compound molecules adsorbed onto the micelle significantly accelerates the hydrolysis reaction. Furthermore, research has shown that the size of the head group in these reactive counter-ion micelles influences the reaction rate. Larger head groups tend to exclude water molecules from the micelle-water interface, leading to increased nucleophile reactivity and further enhancing the hydrolysis rate.

Q4: Are there any alternative synthetic routes for this compound derivatives explored in the research?

A4: Yes, the research highlights an alternative synthetic approach for this compound derivatives using aryne chemistry . This method utilizes readily available starting materials like quinoxalin-2(1H)-one and generates a highly reactive aryne intermediate in situ. This aryne intermediate then reacts with a phenol to yield the desired this compound derivative. This approach is presented as a milder and more environmentally friendly alternative to traditional methods.

Q5: The research mentions unexpected substitution reactions involving this compound derivatives. Could you elaborate on these findings?

A5: Interestingly, the research describes unexpected substitution reactions occurring with this compound 1,4-di-N-oxide derivatives. It was observed that fluorine atoms attached to the quinoxaline or benzofuroxan rings of these derivatives could be readily substituted by methoxy groups in ammonia-saturated methanol. Moreover, exposure of these derivatives to gaseous ammonia resulted in the replacement of the phenoxy group with an amino group, forming 2-aminoquinoxaline 1,4-di-N-oxide derivatives. These findings highlight the unique reactivity of the this compound scaffold and its potential for further derivatization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.